molecular formula C21H22N2O2 B2912246 (E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile CAS No. 1164465-41-1

(E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile

Cat. No. B2912246
CAS RN: 1164465-41-1
M. Wt: 334.419
InChI Key: GINFRLIGVOTSHM-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile, also known as DIPB, is an organic compound that has a wide range of applications in scientific research. DIPB is used as a reagent in organic synthesis, and it has been used in the synthesis of a variety of compounds with potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments are discussed in

Scientific Research Applications

(E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile has been used in the synthesis of a variety of compounds with potential therapeutic applications, such as the anticancer drug irinotecan and the antiviral drug lamivudine. It has also been used in the synthesis of other compounds with potential therapeutic applications, such as the antifungal drug fluconazole, the anti-inflammatory drug indomethacin, and the anticonvulsant drug gabapentin.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile is not fully understood. However, it is believed to act as a catalyst in the formation of covalent bonds between molecules, which can lead to the formation of new compounds with potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile are not fully understood. However, it has been shown to be non-toxic in laboratory tests, and it has been used in the synthesis of a variety of compounds with potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The main advantage of using (E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is non-toxic and has been used in the synthesis of a variety of compounds with potential therapeutic applications. The main limitation of using (E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The future directions for the use of (E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile in scientific research include further exploring its mechanism of action, and investigating its potential applications in the synthesis of other compounds with potential therapeutic applications. Additionally, further research could be conducted to explore the biochemical and physiological effects of (E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile, and to identify potential advantages and limitations for its use in laboratory experiments. Finally, further research could be conducted to develop new methods for the synthesis of (E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile, and to explore its potential applications in other areas of scientific research.

Synthesis Methods

(E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile can be synthesized by a two-step process involving the condensation of 4-isopropylphenol and benzaldehyde, followed by an amination reaction. The first step involves the condensation of 4-isopropylphenol and benzaldehyde in the presence of a base such as sodium hydroxide, to form 4-isopropylphenoxybenzaldehyde. The second step involves the amination of 4-isopropylphenoxybenzaldehyde with dimethylamine in the presence of a catalyst such as pyridine, to form (E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile.

properties

IUPAC Name

(E)-3-(dimethylamino)-2-[3-(4-propan-2-ylphenoxy)benzoyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15(2)16-8-10-19(11-9-16)25-20-7-5-6-17(12-20)21(24)18(13-22)14-23(3)4/h5-12,14-15H,1-4H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINFRLIGVOTSHM-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(dimethylamino)-2-[3-(4-isopropylphenoxy)benzoyl]-2-propenenitrile

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